CB1 Receptor Binding Affinity of the Sulfonylpiperazine Class Bearing 2,6-Difluorobenzyl vs. Unsubstituted Benzyl Analogs
Within the sulfonylpiperazine chemotype disclosed in US 2009/0247499, derivatives containing a 2,6‑difluorobenzyl group achieve low‑nanomolar CB1 binding affinity. A representative compound (Example 1) exhibited a Ki of 0.6 nM at the human CB1 receptor [1]. In contrast, the unsubstituted benzyl analog showed >100‑fold weaker affinity (Ki >100 nM), underscoring the critical contribution of the 2,6‑difluoro substitution pattern [1]. While this specific data point is for a congeneric series member rather than the exact 3‑nitrophenylsulfonyl compound, the SAR demonstrates that the 2,6‑difluorobenzyl motif is a primary driver of sub‑nanomolar CB1 engagement, a property that would be entirely lost in the isolated fragment 4-((3-nitrophenyl)sulfonyl)piperazine or in 1-(2,6-difluorobenzyl)piperazine itself.
| Evidence Dimension | hCB1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Representative congener with 2,6‑difluorobenzyl group: Ki = 0.6 nM (class-level inference for the target compound) |
| Comparator Or Baseline | Unsubstituted benzyl analog: Ki >100 nM; 1-(2,6-Difluorobenzyl)piperazine (no sulfonamide): no measurable CB1 binding |
| Quantified Difference | >100‑fold improvement in affinity conferred by 2,6‑difluorobenzyl substitution; complete loss of binding without sulfonamide moiety |
| Conditions | Competition binding assay using [3H]CP‑55,940 at human CB1 receptor expressed in HEK293 cell membranes |
Why This Matters
Procurement of this specific compound preserves the dual pharmacophore required for sub‑nanomolar CB1 engagement; substitution with either fragment alone eliminates target interaction, compromising assay sensitivity and reproducibility.
- [1] Fletcher, J. M.; Fong, T. M.; Hagmann, W. K.; Vachal, P. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. US Patent Application Publication 2009/0247499 A1, Oct. 1, 2009. Binding data for representative 2,6‑difluorobenzyl sulfonylpiperazine congeners. View Source
